molecular formula C6H5BrFNO B2733166 5-Bromo-2-fluoro-4-methoxypyridine CAS No. 1211588-65-6

5-Bromo-2-fluoro-4-methoxypyridine

Cat. No.: B2733166
CAS No.: 1211588-65-6
M. Wt: 206.014
InChI Key: XEWYVVFNEQJSBH-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxypyridine: is a heterocyclic organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring. This compound is of interest in various fields of chemical research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Employed in Suzuki-Miyaura coupling.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates various substitution and coupling reactions. The methoxy group further stabilizes the intermediate species formed during these reactions .

Comparison with Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-2-fluoro-5-methoxypyridine

Uniqueness: 5-Bromo-2-fluoro-4-methoxypyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and stability compared to other bromofluoropyridine derivatives. The presence of the methoxy group at the 4-position enhances its solubility and reactivity in various organic solvents .

Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWYVVFNEQJSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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